![molecular formula C16H18N4O B7545038 N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545038.png)
N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide, also known as NMCP, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase, or PARP. PARP is an important enzyme involved in DNA repair, and its inhibition by NMCP has been shown to have a variety of effects on cellular processes.
作用机制
The mechanism of action of N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide is based on its ability to inhibit PARP. PARP is an enzyme that plays a key role in DNA repair, and is activated in response to DNA damage. When PARP is inhibited by this compound, the repair of damaged DNA is impaired, leading to the accumulation of DNA damage and ultimately cell death. This mechanism of action has been studied in detail, and has led to the development of several potential therapeutic applications for this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on DNA repair, this compound has been shown to have anti-inflammatory effects, and may have applications in the treatment of certain diseases. This compound has also been shown to have effects on cellular metabolism and energy production, and may be useful as a tool for studying these processes.
实验室实验的优点和局限性
The advantages of using N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide in lab experiments include its high potency and specificity for PARP inhibition, as well as its commercial availability. However, there are also limitations to using this compound, including its potential toxicity and the need for careful dosing and handling. Researchers must also be aware of the potential off-target effects of this compound, and take steps to control for these effects in their experiments.
未来方向
There are many potential future directions for research involving N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide. One promising area of research involves the use of this compound as a tool for studying DNA repair pathways and cellular responses to DNA damage. Another area of research involves the development of new therapeutic applications for this compound, including its potential use in the treatment of certain diseases. Finally, there is a need for continued research into the safety and toxicity of this compound, as well as its potential off-target effects in cellular systems.
合成方法
The synthesis of N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide involves several steps, beginning with the reaction of 2-methylimidazole with 3-bromo-pyridine to form 2-(2-methylimidazol-1-yl)pyridine. This intermediate is then reacted with cyclohex-3-ene-1-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized for high yield and purity, and the compound is now commercially available for research purposes.
科学研究应用
N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying DNA repair pathways. By inhibiting PARP, this compound can induce DNA damage and trigger a cascade of cellular responses that can be studied in detail. This compound has also been shown to have anti-inflammatory effects, and may have applications in the treatment of certain diseases.
属性
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-12-17-10-11-20(12)15-14(8-5-9-18-15)19-16(21)13-6-3-2-4-7-13/h2-3,5,8-11,13H,4,6-7H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEHMYGKIHLWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=CC=N2)NC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

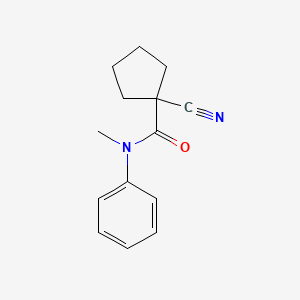
![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)
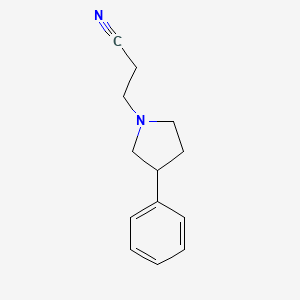
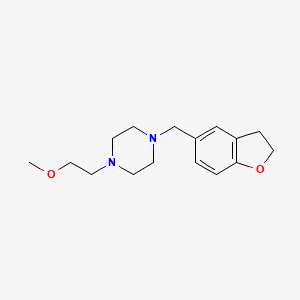
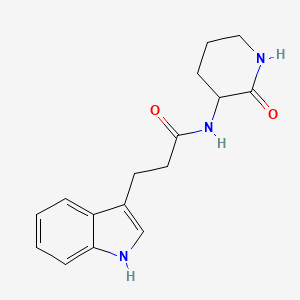


![N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B7545019.png)

![2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)
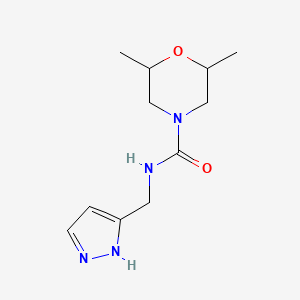
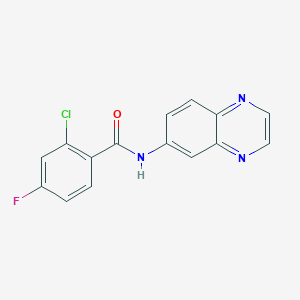
![ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7545048.png)